molecular formula C15H16N2O3S B12443335 N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide CAS No. 402508-84-3

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide

Cat. No.: B12443335
CAS No.: 402508-84-3
M. Wt: 304.4 g/mol
InChI Key: BCIHPPMEKRDQGU-UHFFFAOYSA-N
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Description

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an amino group and an acetyl group, along with a sulfonamide group attached to another benzene ring. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-nitrobenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Acetylation: The amino group is then acetylated using acetic anhydride to form the N-acetyl derivative.

    Sulfonation: The final step involves the sulfonation of the acetylated compound using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can be compared with other similar compounds, such as:

    N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide: Lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.

    N-[2-(3-Amino-phenyl)-acetyl]-4-chloro-benzenesulfonamide: Contains a chlorine atom instead of a methyl group, which may alter its electronic properties and interactions with molecular targets.

Properties

CAS No.

402508-84-3

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(3-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-11-5-7-14(8-6-11)21(19,20)17-15(18)10-12-3-2-4-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

BCIHPPMEKRDQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

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